2-Desamino-2-methylaminopterin

Description

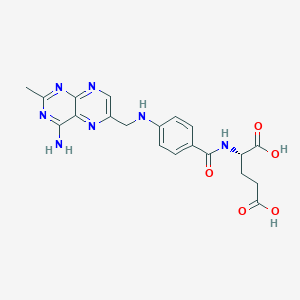

Structure

3D Structure

Properties

CAS No. |

118869-52-6 |

|---|---|

Molecular Formula |

C20H21N7O5 |

Molecular Weight |

439.4 g/mol |

IUPAC Name |

(2S)-2-[[4-[(4-amino-2-methylpteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H21N7O5/c1-10-24-17(21)16-18(25-10)23-9-13(26-16)8-22-12-4-2-11(3-5-12)19(30)27-14(20(31)32)6-7-15(28)29/h2-5,9,14,22H,6-8H2,1H3,(H,27,30)(H,28,29)(H,31,32)(H2,21,23,24,25)/t14-/m0/s1 |

InChI Key |

XOSWZVVCHBBRAM-AWEZNQCLSA-N |

SMILES |

CC1=NC2=NC=C(N=C2C(=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Isomeric SMILES |

CC1=NC2=NC=C(N=C2C(=N1)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

CC1=NC2=NC=C(N=C2C(=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Synonyms |

2-desamino-2-methylaminopterin |

Origin of Product |

United States |

Chemical Synthesis and Analog Generation of 2 Desamino 2 Methylaminopterin

Synthetic Methodologies for 2-Desamino-2-methylaminopterin

The synthesis of this compound (dmAMT) is a multi-step process that requires careful selection of precursors and precise control of reaction conditions to achieve the desired chemical structure and stereochemistry.

Precursor Compounds and Starting Materials

The synthesis of folic acid analogs like this compound typically involves the coupling of three key components: a pteridine (B1203161) ring, a p-aminobenzoyl glutamate (B1630785) moiety, and a side chain. The specific starting materials can vary, but a common approach involves a pteridine precursor, which is then elaborated and coupled with the glutamate portion.

Key precursors and reagents in related syntheses include:

Pteridine Precursors: These are heterocyclic compounds that form the core of the molecule.

p-Aminobenzoyl-L-glutamic acid derivatives: This component provides the central aromatic ring and the glutamate tail.

Coupling Reagents: Reagents such as carbodiimides or the use of acyl chlorides are necessary to form the amide bond connecting the pteridine and p-aminobenzoylglutamate parts. nih.gov

Protecting Groups: To prevent unwanted side reactions, protecting groups are often used on reactive functional groups of the precursors and are removed in later steps.

A general strategy for creating similar complex molecules is the "Thiazole-Aldehyde Synthesis," which uses 2-trimethylsilylthiazole as a formyl anion equivalent for carbon chain homologation. orgsyn.org

Multi-Step Synthetic Pathways and Reaction Sequences

The synthesis of complex molecules like this compound is inherently a multi-step process. savemyexams.comarxiv.org A general pathway involves the separate synthesis of the pteridine and the side-chain moieties, followed by their condensation. The specific sequence of reactions is crucial for the successful synthesis.

A plausible synthetic route would involve:

Synthesis of the Pteridine Moiety: This would start from simpler heterocyclic precursors, with the methylamino group being introduced at the C-2 position.

Synthesis of the Side Chain: The p-aminobenzoyl-L-glutamic acid part is typically prepared separately.

Coupling Reaction: The pteridine and the side chain are joined via an amide bond formation. This often involves activating the carboxylic acid of the p-aminobenzoyl-L-glutamic acid moiety.

Deprotection: In the final steps, any protecting groups used during the synthesis are removed to yield the final product.

The synthesis of related antifolates has been achieved through solid-phase procedures, which can simplify purification and handling of intermediates. nih.gov

Stereochemical Control and Configuration Retention in Synthesis

Maintaining the correct stereochemistry, particularly at the chiral center of the L-glutamic acid residue, is critical for the biological activity of antifolates. The L-configuration of the glutamate moiety is essential for its recognition by enzymes.

Methods to ensure stereochemical integrity include:

Use of Chiral Starting Materials: Starting the synthesis with L-glutamic acid ensures the correct stereochemistry is incorporated from the beginning.

Mild Reaction Conditions: Using mild coupling and deprotection conditions helps to prevent racemization of the chiral center.

Chiral Chromatography: In some cases, chiral high-performance liquid chromatography (HPLC) can be used to separate enantiomers if racemization does occur. nih.gov

For instance, in the synthesis of related complex molecules, Sharpless epoxidation has been employed as a key step to establish a specific stereocenter. nih.gov

Synthesis of this compound Analogues

Derivatization Strategies for Structural Variation

The derivatization of this compound and related antifolates is a key strategy for developing new compounds with potentially improved properties. grantome.com Modifications can be made to various parts of the molecule, including the pteridine ring, the benzene (B151609) ring, and the glutamate moiety.

Common derivatization strategies include:

Acylation: The amino group can be acylated to introduce a variety of substituents. researchgate.net

Alkylation: The nitrogen atoms in the pteridine ring or the amino group can be alkylated.

Substitution on the Aromatic Ring: Functional groups can be introduced onto the p-aminobenzoyl ring to alter the electronic properties and binding interactions of the molecule.

C-H Functionalization: Modern synthetic methods like regioselective C-H borylation can be used to introduce functional groups at specific positions on the aromatic rings. diva-portal.org

Synthesis of Polyglutamylated Metabolites

In cells, antifolates like this compound can be converted into polyglutamylated metabolites. aacrjournals.orgnih.gov These metabolites, which have additional glutamate residues attached, often exhibit enhanced biological activity. aacrjournals.orgnih.govnih.gov The synthesis of these polyglutamylated forms is crucial for studying their biochemical properties.

The di-, tri-, and tetraglutamates of this compound have been synthesized to investigate their inhibitory effects on key enzymes in folate metabolism. aacrjournals.orgnih.gov A solid-phase procedure is a common method for the chemical synthesis of these poly-γ-glutamyl metabolites. nih.gov Another approach involves a Taylor pteridine synthesis, where oligomers with multiple glutamyl residues are prepared and then converted to the final polyglutamylated antifolate. researchgate.net

The synthesis of the polyglutamates of this compound has been reported, starting from α-tert-butyl γ-methyl L-glutamate which is condensed with 4-nitrobenzoyl chloride. researchgate.net The methyl ester is then selectively hydrolyzed, and the product is coupled with additional glutamate residues. researchgate.net This process is repeated to build up the desired polyglutamate chain length. researchgate.net

| Metabolite | Number of Glutamate Residues |

| This compound diglutamate | 2 |

| This compound triglutamate | 3 |

| This compound tetraglutamate | 4 |

| This compound pentaglutamate | 5 |

Molecular Mechanisms of Action and Biochemical Pathways

Primary Enzymatic Target: Dihydrofolate Reductase (DHFR)

The principal target for the polyglutamylated forms of 2-Desamino-2-methylaminopterin is Dihydrofolate Reductase (DHFR). aacrjournals.org This enzyme is crucial for maintaining the intracellular pool of tetrahydrofolate (THF), the active form of folic acid. ontosight.aifrontiersin.org THF cofactors are essential donors of one-carbon units for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA. ontosight.ainih.gov

In its original, or monoglutamate, form, this compound is considered a weak inhibitor of Dihydrofolate Reductase (DHFR). aacrjournals.orgnih.gov However, its inhibitory potential is dramatically increased following intracellular metabolism. By inhibiting DHFR, the compound prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), leading to a depletion of the reduced folates necessary for cell division and growth. ontosight.aifrontiersin.org Studies comparing this compound with other antifolates in resistant cell lines have implicated DHFR as its primary intracellular target, as opposed to other folate-dependent enzymes like thymidylate synthase. aacrjournals.org

Antifolates, including derivatives of aminopterin (B17811), typically bind to the active site of DHFR, which is highly conserved across various species. psu.edu The binding of inhibitors is often anchored by interactions with key amino acid residues. A common feature in the binding of many DHFR inhibitors is a crucial interaction with a negatively charged glutamic acid residue (specifically Glu-30). mdpi.com This interaction often involves the 2-amino group of the inhibitor. mdpi.com Additionally, π-π stacking interactions with a phenylalanine residue (Phe-34) frequently contribute to stabilizing the inhibitor within the active site. mdpi.com While specific structural studies on the binding of this compound itself are not detailed, its structural similarity to other antifolates suggests it engages in similar interactions within the catalytic pocket of DHFR.

Polyglutamylation as a Prerequisite for Enhanced Biological Activity

A defining characteristic of this compound's mechanism is its reliance on metabolic activation through polyglutamylation for potent biological activity. aacrjournals.orgresearchgate.net This process involves the sequential addition of glutamate (B1630785) residues to the molecule.

The enzyme Folylpolyglutamate Synthetase (FPGS) is responsible for catalyzing the addition of glutamate tails to folates and antifolates like methotrexate (B535133). nih.govproteopedia.orgclinexprheumatol.org This process, which requires ATP, converts the drug into its polyglutamylated forms. proteopedia.org The addition of these anionic glutamate chains serves to trap the antifolate inside the cell, as the polyglutamylated molecules are less able to be transported out through the cell membrane. psu.eduproteopedia.org FPGS acts on this compound, transforming it into more potent derivatives. aacrjournals.orgresearchgate.net

There is a stark difference in the inhibitory power between the monoglutamate and polyglutamate forms of this compound. Biochemical studies have demonstrated that the monoglutamate parent drug is a weak DHFR inhibitor. aacrjournals.orgnih.gov However, its polyglutamylated metabolites, particularly those with three or four gamma-glutamyl residues, exhibit significantly enhanced binding affinity for DHFR. aacrjournals.orgpsu.edu

Research has shown that these polyglutamated forms bind approximately two orders of magnitude more effectively to DHFR than the original compound. aacrjournals.orgpsu.edu The 50% inhibitory concentration (IC50) values for the tri- and tetraglutamate derivatives against DHFR were in the 200 to 300 nM range. aacrjournals.orgnih.gov This enhanced potency of the polyglutamated species supports the hypothesis that intracellular polyglutamylation is a required step for the compound's growth-inhibitory activity. aacrjournals.org

| Enzyme Target | Inhibitor Form | 50% Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | dmAMT with 3 or 4 γ-glutamyl residues | 200 - 300 nM | aacrjournals.org |

| Thymidylate Synthase (TS) | dmAMT with 3 or 4 γ-glutamyl residues | 200 - 300 nM | aacrjournals.org |

| Aminoimidazolecarboxamide Ribonucleotide Formyltransferase (AICARFT) | dmAMT with 3 or 4 γ-glutamyl residues | 200 - 300 nM | aacrjournals.org |

| Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT) | dmAMT polyglutamates | No appreciable effect at 10 µM | aacrjournals.org |

Impact on Folate-Dependent One-Carbon Metabolism

By inhibiting DHFR, this compound and its active polyglutamated forms disrupt the broader network of folate-dependent one-carbon metabolism. ontosight.aifrontiersin.org This metabolic network is a complex set of biochemical reactions crucial for synthesizing nucleic acids (purines and thymidylate) and certain amino acids. nih.gove-dmj.org

The inhibition of DHFR leads to the depletion of tetrahydrofolate (THF) and its derivatives, which act as one-carbon donors. ontosight.aifrontiersin.org This has a direct impact on two critical pathways:

Purine (B94841) Synthesis: The formation of the purine ring requires two steps that are dependent on THF cofactors. The disruption of this process limits the availability of adenine (B156593) and guanine (B1146940) for DNA and RNA synthesis.

Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase, requires 5,10-methylenetetrahydrofolate. A shortage of this cofactor halts the production of thymidine (B127349), an essential component of DNA.

Evidence for this dual impact comes from cell culture experiments where the growth-inhibitory effects of this compound could only be fully reversed by the addition of both thymidine (to rescue the thymidylate pathway) and hypoxanthine (B114508) (a purine precursor, to rescue the purine synthesis pathway). aacrjournals.org This demonstrates that the compound effectively creates a state of "thymineless" and "purineless" death in proliferating cells.

Interference with Pyrimidine (B1678525) De Novo Synthesis via Thymidylate Synthase (TS)

In addition to its effects on purine synthesis, this compound also interferes with the de novo synthesis of pyrimidines. aacrjournals.org The primary target in this pathway is thymidylate synthase (TS), the enzyme responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis. psu.edu The polyglutamated forms of dmAMT are effective inhibitors of TS. aacrjournals.orgnih.gov Research has shown that the tri- and tetraglutamate derivatives of dmAMT bind to and inhibit murine L1210 leukemia thymidylate synthase, with IC50 values comparable to their inhibition of AICARFT. aacrjournals.orgnih.gov The inhibition of TS leads to a depletion of thymidine, which is essential for DNA replication and repair. nih.gov

Table 2: Inhibitory Activity of this compound Polyglutamates against TS

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| dmAMT-Glu3 & dmAMT-Glu4 | Murine L1210 Leukemia TS | 200 - 300 nM |

Data sourced from biochemical assays reported in scientific literature. aacrjournals.orgnih.gov

Alteration of Intracellular Reduced Folate Pools

The inhibition of DHFR by dmAMT polyglutamates leads to a depletion of THF and its derivatives, which are essential one-carbon donors for a variety of metabolic reactions, including the synthesis of purines and thymidylate. ontosight.ai This disruption in folate metabolism creates a state of "thymineless" and "purineless" death in rapidly proliferating cells. The effect of dmAMT on cell growth is therefore a composite of its direct inhibition of enzymes like AICARFT and TS, and its indirect effects mediated through the depletion of reduced folate cofactors necessary for these and other critical cellular processes. aacrjournals.org

Enzyme Kinetics and Binding Affinity Studies

Methodologies for Assessing Enzyme Inhibition Kinetics

The characterization of 2-Desamino-2-methylaminopterin as an enzyme inhibitor has been facilitated by a range of established biochemical assays. These methods allow for the precise measurement of enzyme activity and the quantification of inhibitory potency.

Spectrophotometric Assays for Enzyme Activity Measurement

A cornerstone of enzyme kinetic analysis is the spectrophotometric assay, which monitors the change in absorbance of a solution over time to determine the rate of an enzyme-catalyzed reaction. For Dihydrofolate Reductase (DHFR), a primary target of antifolates, a continuous spectrophotometric assay is commonly employed. nih.govsigmaaldrich.com This assay is based on the principle that the oxidation of NADPH to NADP+, which accompanies the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR, results in a decrease in absorbance at 340 nm. sigmaaldrich.comsigmaaldrich.comassaygenie.com The rate of this decrease is directly proportional to the DHFR activity. assaygenie.com This method is not only rapid and simple but also allows for high-throughput screening of potential inhibitors. assaygenie.com

The assay is typically performed in a temperature-controlled spectrophotometer using a quartz cuvette. sigmaaldrich.com The reaction mixture contains a buffer to maintain a stable pH, the enzyme (e.g., purified recombinant human DHFR), the substrate (DHF), and the cofactor (NADPH). sigmaaldrich.com The reaction is initiated by the addition of the substrate, and the change in absorbance at 340 nm is recorded over a set period. sigmaaldrich.com

Determination of Half-Maximal Inhibitory Concentration (IC50)

The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. rsc.org To determine the IC50 of this compound, a series of experiments are conducted where the enzyme activity is measured in the presence of varying concentrations of the inhibitor. researchgate.net

The resulting data, which shows the enzyme's response to different inhibitor concentrations, is then plotted to create a dose-response curve. rsc.orggraphpad.com Typically, the inhibitor concentrations are plotted on a logarithmic scale. rsc.orgresearchgate.net From this curve, the IC50 value can be accurately determined. rsc.orggraphpad.com This value is a key indicator of the inhibitor's potency.

Michaelis-Menten and Lineweaver-Burk Kinetic Analyses

To delve deeper into the mechanism of inhibition, Michaelis-Menten and Lineweaver-Burk kinetic analyses are performed. The Michaelis-Menten model describes the relationship between the initial reaction rate (V₀), the maximum reaction rate (Vmax), the substrate concentration ([S]), and the Michaelis constant (Km). wikipedia.orglibretexts.orgsavemyexams.com The Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for its substrate. savemyexams.com

The Lineweaver-Burk plot, a double reciprocal plot of 1/V₀ versus 1/[S], linearizes the Michaelis-Menten equation. wikipedia.org2minutemedicine.com This graphical representation is invaluable for determining Vmax and Km from experimental data. youtube.com Furthermore, by analyzing how the plot changes in the presence of an inhibitor, the type of inhibition (e.g., competitive, non-competitive, or mixed) can be elucidated. wikipedia.org2minutemedicine.comresearchgate.net For instance, a competitive inhibitor increases the apparent Km without affecting Vmax, while a non-competitive inhibitor decreases Vmax without changing Km. 2minutemedicine.com

Comparative Kinetic Analysis with Substrate and Other Antifolates

Biochemical studies have been conducted on this compound (dmAMT), an antifolate that demonstrates inhibitory effects on tumor cell growth in culture, despite being a relatively weak inhibitor of dihydrofolate reductase (DHFR) in its monoglutamate form. nih.gov The inhibitory activities of dmAMT and its polyglutamylated derivatives were compared against several key enzymes of folate metabolism.

The research revealed that the polyglutamylated forms of dmAMT, specifically those with three and four γ-glutamyl residues, exhibited significantly enhanced inhibitory potency against DHFR, thymidylate synthase (TS), and aminoimidazolecarboxamide ribonucleotide formyltransferase (AICARFT). nih.gov These polyglutamated metabolites were found to bind to these enzymes with an affinity that was two orders of magnitude greater than the parent compound, dmAMT. nih.gov In contrast, even at a concentration of 10 microM, the polyglutamates of dmAMT did not show significant inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) activity. nih.gov

These findings suggest that the intracellular polyglutamylation of dmAMT is a crucial step for its biological activity. nih.gov The substitution of the 2-amino group with a 2-methyl group appears to be a permissible structural change in antifolates targeting not only DHFR but also TS. nih.gov

Quantitative Assessment of Binding to Target Enzymes (DHFR, TS, AICARFT)

The inhibitory effects of this compound (dmAMT) and its polyglutamated derivatives have been quantitatively assessed against several key enzymes in the folate metabolic pathway. While dmAMT itself is a weak inhibitor of dihydrofolate reductase (DHFR), its polyglutamylated forms show significantly increased potency. nih.gov

Specifically, the di-, tri-, and tetraglutamates of dmAMT were synthesized and evaluated as inhibitors of purified recombinant human DHFR, murine L1210 leukemia thymidylate synthase (TS), and murine L1210 leukemia aminoimidazolecarboxamide ribonucleotide formyltransferase (AICARFT). nih.gov The results indicated that the compounds containing three and four γ-glutamyl residues bound to DHFR, TS, and AICARFT with an affinity that was two orders of magnitude greater than that of the parent dmAMT. nih.gov The 50% inhibitory concentration (IC50) values for these polyglutamated derivatives against all three enzymes were in the range of 200 to 300 nM. nih.govwikigenes.org

In contrast, the polyglutamates of dmAMT showed no significant inhibitory effect on chicken liver glycinamide ribonucleotide formyltransferase (GARFT) at a concentration of 10 µM. nih.gov These findings underscore the importance of intracellular polyglutamylation for the activity of dmAMT and suggest that DHFR is the primary target in intact cells. nih.gov

Table 1: IC50 Values of this compound Polyglutamates

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| dmAMT-Glu₃ | DHFR | 200 - 300 |

| dmAMT-Glu₄ | DHFR | 200 - 300 |

| dmAMT-Glu₃ | TS | 200 - 300 |

| dmAMT-Glu₄ | TS | 200 - 300 |

| dmAMT-Glu₃ | AICARFT | 200 - 300 |

| dmAMT-Glu₄ | AICARFT | 200 - 300 |

| dmAMT Polyglutamates | GARFT | >10,000 |

Data sourced from biochemical studies on purified enzymes. nih.gov

Structure Activity Relationship Sar and Computational Modeling

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of aminopterin (B17811) analogues is dictated by specific structural features that govern their interaction with target enzymes and their metabolic processing within cells.

Influence of 2-Position Substitutions (e.g., Methyl Group) on Activity

The substitution at the 2-position of the pteridine (B1203161) ring is a critical determinant of biological activity. The replacement of the 2-amino group of aminopterin with a methyl group, resulting in 2-desamino-2-methylaminopterin, has been a subject of significant investigation.

Research has shown that analogues of aminopterin (AMT) and methotrexate (B535133) (MTX) that are 2-desamino or 2-desamino-2-methyl are surprisingly poor inhibitors of dihydrofolate reductase (DHFR) in isolated enzyme assays. nih.govresearchgate.net This finding was unexpected, given that these compounds still exhibited potent growth inhibition of tumor cells in culture. nih.govresearchgate.net This suggests that the 2-amino group, while not essential for cellular activity, plays a direct role in the high-affinity binding to the active site of DHFR. The potent cellular activity of these 2-desamino analogues is thought to be a result of their intracellular metabolism into polyglutamated forms. nih.govresearchgate.net

Role of the Glutamate (B1630785) Moiety and Polyglutamate Chain Length

The L-glutamate moiety is an essential component for the biological activity of antifolates. Its presence is crucial for the process of polyglutamation, which is the addition of several glutamate residues to the parent compound within the cell. This process is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).

Polyglutamation has two major consequences:

Intracellular Retention: The addition of negatively charged glutamate residues traps the drug inside the cell, leading to higher and more sustained intracellular concentrations.

Enhanced Enzyme Inhibition: Polyglutamated forms of antifolates are often more potent inhibitors of not only DHFR but also other folate-dependent enzymes like thymidylate synthase (TS).

Specific Features Enhancing Enzyme Binding Affinity

While the 2-amino group contributes significantly to DHFR binding, other structural features are also critical for high-affinity interactions. For classical antifolates like aminopterin and methotrexate, the 4-amino group on the pteridine ring is a key feature, acting as a proton acceptor and forming a crucial hydrogen bond with a conserved residue in the DHFR active site.

Rational Design Principles for Novel this compound Analogues

The rational design of novel antifolates, including analogues of this compound, is guided by several key principles derived from extensive SAR studies. nih.govnih.govnih.govmdpi.commdpi.commdpi.compensoft.net

Target Selectivity: Modifications are aimed at increasing the affinity for the target enzyme (e.g., DHFR) while minimizing interactions with other enzymes to reduce off-target effects.

Improved Transport: Altering the lipophilicity and charge distribution of the molecule can enhance its transport into target cells via specific carriers like the reduced folate carrier (RFC). nih.gov

Enhanced Polyglutamation: Structural changes can be made to improve the compound's recognition and processing by FPGS, leading to better intracellular retention and activity.

Overcoming Resistance: Novel analogues are designed to be effective against cells that have developed resistance to existing drugs, for example, through mutations in DHFR or impaired transport.

A successful strategy often involves a multi-targeted approach, where a single molecule is designed to inhibit multiple key enzymes in a metabolic pathway. nih.gov This can lead to synergistic effects and a lower likelihood of resistance development.

Computational Approaches in Structure-Activity Relationship Studies

Computational modeling has become an indispensable tool in modern drug design, providing valuable insights into the molecular interactions that govern biological activity.

Molecular Docking Simulations of Ligand-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a receptor, typically a protein or enzyme of known three-dimensional structure. scielo.org.mxjddtonline.infonih.gov This method allows researchers to visualize and analyze the interactions between the ligand and the amino acid residues in the enzyme's active site. nih.gov

Key applications of molecular docking in the study of this compound analogues include:

Predicting Binding Modes: Docking simulations can reveal how different substitutions on the pteridine ring or modifications to the glutamate moiety affect the binding orientation and affinity.

Estimating Binding Affinity: Scoring functions are used to estimate the binding free energy, which helps in prioritizing which novel analogues to synthesize and test experimentally. scielo.org.mx

Understanding SAR: By comparing the docked poses of a series of analogues, researchers can rationalize the observed SAR and identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are crucial for potent inhibition.

Virtual Screening: Docking can be used to screen large virtual libraries of compounds to identify potential new inhibitors before committing to their chemical synthesis.

These computational studies, when combined with experimental data, provide a powerful platform for the iterative process of drug design, accelerating the discovery of more potent and selective therapeutic agents. nih.gov

Molecular Dynamics Simulations for Binding Conformations

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic interactions between a ligand, such as this compound, and its biological target, dihydrofolate reductase (DHFR). These simulations provide insights into the stability of the ligand-protein complex, the specific binding conformations, and the key molecular interactions that govern the binding affinity. While direct MD simulation studies on this compound are not extensively available in public literature, significant insights can be drawn from simulations of its close structural analog, methotrexate (MTX), and other aminopterin derivatives. nih.govnih.gov

MD simulations of MTX analogs bound to human DHFR have demonstrated the stability of the ligand within the enzyme's active site. nih.govnih.gov These studies often report stable root-mean-square deviation (RMSD) values for the ligand and the protein backbone, indicating that the complex remains in a consistent and stable conformation throughout the simulation. nih.govtandfonline.com For instance, simulations of a potent MTX analog showed a stable RMSD, suggesting a strong and persistent binding to both wild-type and drug-resistant mutant forms of DHFR. nih.gov It is anticipated that this compound would exhibit similar stability due to its structural similarity to these compounds.

Key interactions governing the binding of antifolates to DHFR, which would be crucial for this compound, include the formation of hydrogen bonds with active site residues. The pteridine ring of these inhibitors is a critical pharmacophore, and its interactions are fundamental to their inhibitory activity. The stability of these interactions is often analyzed over the course of the MD simulation. For example, in simulations of an MTX analog, a consistent number of hydrogen bonds were observed with the active site of DHFR, contributing to its strong binding affinity. nih.gov Furthermore, the binding free energy, often calculated using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), provides a quantitative measure of the binding affinity. nih.govnih.gov

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Simulation Time | 25 ns to >100 µs | Ensures adequate sampling of conformational space. |

| RMSD of Ligand | Stable (e.g., < 3 Å) | Indicates the stability of the ligand's binding pose. tandfonline.com |

| Key Interacting Residues in DHFR | Asp27, Arg70, etc. | Highlights critical amino acids for drug binding. |

| Hydrogen Bond Occupancy | High and stable | Demonstrates the persistence of crucial polar interactions. nih.gov |

| Binding Free Energy (MM/PBSA) | Favorable (negative value) | Quantifies the strength of the ligand-protein interaction. nih.gov |

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These predictive models are instrumental in drug discovery for optimizing lead compounds and designing new molecules with enhanced potency. For a compound like this compound, QSAR studies on aminopterin and methotrexate derivatives can provide a framework for predicting its inhibitory activity against DHFR and for designing novel, even more potent, analogs.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to establish a correlation between these descriptors and the observed biological activity. The resulting equation can then be used to predict the activity of new, untested compounds. The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model.

For inhibitors of DHFR, several classes of descriptors are typically important:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment. The electrostatic interactions between the inhibitor and the active site of DHFR are crucial for binding, and these descriptors can quantify these interactions.

Steric Descriptors: These relate to the size and shape of the molecule. The binding pocket of DHFR has a specific size and shape, and the steric compatibility of the inhibitor is a key determinant of its binding affinity.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule or its fragments. Hydrophobic interactions play a significant role in the binding of many ligands to their protein targets, including the binding of antifolates to DHFR.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the connectivity of atoms. They can capture aspects of molecular size, shape, and branching.

| Descriptor Class | Example Descriptor | Relevance to this compound Activity |

|---|---|---|

| Electronic | Partial atomic charges, Dipole moment | Influences hydrogen bonding and electrostatic interactions with DHFR active site residues. |

| Steric | Molecular volume, Surface area | Determines the goodness-of-fit within the DHFR binding pocket. |

| Hydrophobic | LogP (partition coefficient) | Impacts the hydrophobic interactions with nonpolar residues in the active site. |

| Topological | Wiener index, Kier & Hall connectivity indices | Encodes information about the overall molecular architecture and flexibility. |

Cellular and Preclinical Pharmacodynamics and Biological Effects

In Vitro Cellular Growth Inhibition Studies

Assessment of Antiproliferative Activity in Various Cell Lines

The 2-desamino and 2-desamino-2-methyl analogues of aminopterin (B17811) and methotrexate (B535133) have demonstrated the ability to inhibit the growth of tumor cells in vitro. nih.gov While specific IC50 values for a broad panel of cell lines are not extensively documented in publicly available literature, the antiproliferative effects of closely related antifolates, such as pralatrexate (B1268) (PDX), have been well-characterized. Pralatrexate, a 10-propargyl-10-deazaaminopterin derivative, has shown potent cytotoxicity against a range of cancer cell lines.

For instance, in studies involving human non-Hodgkin lymphoma cell lines, pralatrexate demonstrated significantly greater cytotoxicity than methotrexate, with IC50 values in the low nanomolar range (3–5 nM for pralatrexate versus 30–50 nM for methotrexate). nih.gov In neuroblastoma cell lines, the potency of pralatrexate was also found to be approximately ten-fold stronger than methotrexate. elsevierpure.comnih.gov Furthermore, in T-cell lymphoma cell lines, the IC50 for pralatrexate was reported to be 3.3 nM in H9 cells. nih.gov

| Cell Line | Cancer Type | IC50 (nM) of Pralatrexate (a close analogue) |

| HT | Non-Hodgkin Lymphoma | 3-5 |

| RL | Non-Hodgkin Lymphoma | 3-5 |

| SKI | Non-Hodgkin Lymphoma | 3-5 |

| H9 | T-cell Lymphoma | 3.3 |

| CEM | T-lymphoblastic Leukemia | 0.6 |

| MOLT4 | T-lymphoblastic Leukemia | 2.4 |

This table presents data for pralatrexate, a closely related 10-propargyl analogue of 2-Desamino-2-methylaminopterin, to illustrate the potent antiproliferative activity of this class of compounds.

Evaluation of Cross-Resistance Patterns in Antifolate-Resistant Cell Lines

Studies on acquired resistance to pralatrexate have provided insights into the potential cross-resistance patterns that might be observed with this compound. In T-lymphoblastic leukemia cell lines made resistant to pralatrexate (CEM/P and MOLT4/P), a degree of cross-resistance to methotrexate was observed. The resistant cell lines were 2.1 and 3.0 times more resistant to methotrexate, respectively. nih.gov This suggests that mechanisms of resistance to this class of antifolates can confer resistance to other classical antifolates.

Interestingly, these pralatrexate-resistant cells did not show cross-resistance to other classes of anticancer agents such as LBH589 (a histone deacetylase inhibitor). nih.gov In some instances, the resistant cells even demonstrated increased sensitivity to nucleoside analogs like forodesine (B1673553) and cytarabine. nih.gov The mechanisms underlying acquired resistance to pralatrexate in these cell lines were associated with reduced cellular uptake of the drug and/or overexpression of DNA-methyltransferase 3β (DNMT3B). nih.gov

A study on multidrug-resistant human lung carcinoma cell lines also explored cross-resistance to various antifolates. nih.gov While this study did not specifically test this compound, it highlighted that resistance to antifolates can be multifactorial, involving drug efflux pumps like P-glycoprotein and changes in the expression and kinetics of target enzymes. nih.gov

| Cell Line | Parental Cell Line | Resistance to Pralatrexate (fold increase in IC50) | Cross-Resistance to Methotrexate (fold increase in IC50) |

| CEM/P | CEM | ~33 | 2.1 |

| MOLT4/P | MOLT4 | ~33 | 3.0 |

This table demonstrates the cross-resistance profile of pralatrexate-resistant T-lymphoblastic leukemia cell lines to methotrexate.

Effects on Nucleotide Biosynthesis Pathways in Cell Cultures

The primary mechanism of action of antifolates like this compound is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. nih.gov Inhibition of DHFR leads to a depletion of intracellular tetrahydrofolate pools, which are essential cofactors for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. This disruption of DNA synthesis ultimately leads to cell death. ashpublications.org

While the 2-desamino and 2-desamino-2-methyl analogues of aminopterin and methotrexate are poor inhibitors of DHFR in their initial form, it is suggested that their activity in intact cells is due to their metabolism into polyglutamates. nih.gov These polyglutamated forms are more potent inhibitors of DHFR and are also retained within the cell for longer periods.

Studies on the closely related compound 2-desamino-N10-propargyl-5,8-dideazafolic acid have shown that its cytotoxicity can be influenced by the status of the de novo purine biosynthesis pathway. nih.gov The cytotoxic effects of this thymidylate synthase inhibitor were diminished when co-administered with an inhibitor of de novo purine biosynthesis. nih.gov This was associated with a decrease in DNA fragmentation and a drop in intracellular deoxyadenosine (B7792050) triphosphate (dATP) pools, suggesting that a rise in dATP may be an important signal for cytotoxicity. nih.gov

Preclinical Efficacy Assessment in In Vivo Models

Selection and Characterization of Animal Models

The in vivo antitumor activity of this compound and its analogues has been evaluated in various preclinical animal models, primarily murine models. These models are essential for assessing the therapeutic potential and understanding the in vivo pharmacodynamics of novel anticancer agents.

Commonly used models include murine leukemia models and human tumor xenograft models in immunocompromised mice. For instance, the L1210 murine leukemia model has been utilized to assess the in vivo activity of related compounds. scispace.com

For studies involving human cancers, xenograft models are established by subcutaneously or orthotopically implanting human cancer cell lines into immunodeficient mice, such as NOD/SCID or NOG mice. nih.govnih.gov These models allow for the evaluation of drug efficacy against human tumors in a living organism. For example, pralatrexate has been evaluated in xenograft models of non-Hodgkin lymphoma (using HT, RL, and SKI cell lines) and T-cell lymphoma (using H9 and HUT-78 cell lines). nih.govaacrjournals.org Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are also used to provide a more clinically relevant assessment of antitumor activity. nih.gov

Methodologies for Assessing Antitumor Effects in Rodent Models

The antitumor efficacy of this compound and its analogues in rodent models is assessed using a variety of methodologies to provide a comprehensive evaluation of the drug's activity.

A primary endpoint in these studies is the measurement of tumor growth inhibition. In subcutaneous xenograft models, tumor volume is typically monitored over time using caliper measurements. aacrjournals.org A significant reduction in tumor growth in treated animals compared to a control group indicates antitumor activity. nih.gov

In addition to tumor volume, other imaging modalities can be employed for a more detailed assessment. For T-cell lymphoma xenograft models, in vivo surface bioluminescence imaging has been used to monitor tumor response to treatment. aacrjournals.org Three-dimensional ultrasound is another noninvasive imaging technique that can provide detailed information on tumor size and response. nih.govaacrjournals.org

At the end of a study, tumors are often excised and weighed. aacrjournals.org Pharmacodynamic analyses are also performed on tumor tissue to understand the biological effects of the drug. This can include immunohistochemical staining for markers of apoptosis (e.g., TUNEL staining) and necrosis to assess the extent of cell death induced by the treatment. aacrjournals.org

Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation in Preclinical Settings

In preclinical studies with methotrexate, a key aspect of its pharmacodynamics is its intracellular conversion to polyglutamated metabolites (MTXPGs). These metabolites are crucial for the drug's efficacy as they are retained within the cells for a longer duration and are potent inhibitors of key enzymes in the folate pathway. researchgate.netnih.gov Therefore, a meaningful PK/PD correlation for antifolates often involves measuring the concentrations of not just the parent drug in plasma, but also the intracellular concentrations of its polyglutamated forms in target tissues or relevant surrogate cells, such as red blood cells (RBCs). nih.govnih.gov

A study in a collagen-induced arthritis rat model investigated the PK/PD relationship of methotrexate. nih.gov In this model, the pharmacodynamic endpoint was the reduction in paw size, a measure of anti-inflammatory effect. The study established a correlation between the concentrations of methotrexate and its polyglutamates in red blood cells and the observed efficacy.

The table below summarizes the steady-state concentrations of methotrexate and its primary polyglutamated metabolites in the red blood cells of arthritic rats after multiple doses.

| Compound | Steady-State Concentration (nM) in RBCs |

| Methotrexate (MTX) | 82.4 |

| Methotrexate Polyglutamate 2 (MTXPG2) | 12.5 |

| Methotrexate Polyglutamate 3 (MTXPG3) | 17.7 |

Data from a study in collagen-induced arthritic rats. nih.gov

This data highlights the significant intracellular conversion of methotrexate to its active polyglutamated forms.

A pharmacokinetic/pharmacodynamic disease (PK/PD/DIS) model was developed to quantify the relationship between drug exposure and the anti-arthritic effect. nih.gov This model linked the plasma concentrations of methotrexate and the intracellular concentrations of its polyglutamates in red blood cells to the inhibition of the increase in paw size.

The key pharmacodynamic parameter derived from this model was the IC50, which represents the concentration of the drug that produces 50% of its maximum effect. In this preclinical model, the IC50 for the effect of methotrexate on paw edema was determined to be very low, indicating a high sensitivity of the disease process to the drug. nih.gov

| Pharmacodynamic Parameter | Value | Description |

| IC50d | 0.712 nM | The concentration of methotrexate polyglutamates in red blood cells required to achieve 50% of the maximum inhibition of paw edema. |

| Imaxd | 0.16 | The maximum observed effectiveness in reducing paw edema in the study. |

Parameters from a PK/PD/DIS model in collagen-induced arthritic rats. nih.gov

This PK/PD model demonstrates that a quantitative relationship can be established between the intracellular concentrations of the active drug metabolites and the therapeutic effect in a preclinical setting. Such models are instrumental in predicting the effective dose ranges and schedules for clinical studies. While these specific values are for methotrexate in an arthritis model, a similar approach would be essential to characterize the preclinical pharmacodynamics of this compound and to establish its own exposure-response relationship.

Advanced Research Perspectives and Analog Development

Development of More Potent 2-Desamino Analogues

The development of more potent analogues of 2-desamino-2-methylaminopterin has been a significant area of research, primarily focusing on the critical role of polyglutamylation in their mechanism of action. Unlike classical antifolates such as methotrexate (B535133), 2-desamino and 2-desamino-2-methyl analogues of aminopterin (B17811) and methotrexate are notably poor inhibitors of their primary target enzyme, dihydrofolate reductase (DHFR), in their monoglutamated form. nih.gov This has led to the understanding that these compounds function as prodrugs, requiring intracellular metabolism to exert their cytotoxic effects.

The key to their activity lies in their conversion to polyglutamated forms within the cell. Research has demonstrated that the di-, tri-, and tetraglutamates of this compound are significantly more potent inhibitors of several key enzymes in the folate pathway. Specifically, the polyglutamylated metabolites with three and four γ-glutamyl residues have been shown to bind to DHFR, thymidylate synthase (TS), and aminoimidazolecarboxamide ribonucleotide formyltransferase (AICARFT) with an affinity that is two orders of magnitude greater than the parent compound. This enhanced binding affinity translates to 50% inhibitory concentration (IC50) values in the 200 to 300 nM range against all three enzymes. In contrast, even at concentrations as high as 10 µM, the polyglutamated forms of this compound showed no significant inhibitory effect on glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).

These findings underscore the hypothesis that the intracellular polyglutamylation of this compound is a prerequisite for its biological activity. The addition of multiple glutamate (B1630785) residues significantly enhances the molecule's ability to inhibit key enzymes involved in nucleotide synthesis, thereby leading to the observed inhibition of tumor cell growth in culture. nih.gov This understanding has guided the development of new analogues, with a focus on structures that are more efficiently polyglutamylated by the enzyme folylpolyglutamate synthetase (FPGS). The therapeutic potential of this compound has positioned it as a promising lead compound for the creation of more potent 2-desamino analogues of classical 2,4-diamino antifolates.

Table 1: Inhibitory Activity of this compound and its Polyglutamated Metabolites

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| This compound | DHFR | > 10,000 |

| This compound + Glu3 | DHFR | 200-300 |

| This compound + Glu4 | DHFR | 200-300 |

| This compound + Glu3 | TS | 200-300 |

| This compound + Glu4 | TS | 200-300 |

| This compound + Glu3 | AICARFT | 200-300 |

| This compound + Glu4 | AICARFT | 200-300 |

| This compound Polyglutamates | GARFT | > 10,000 |

Integration with Nanotechnology for Enhanced Cellular Delivery in Research Models

Nanotechnology offers a versatile platform to address the challenges of cellular delivery for compounds like this compound, particularly in research settings. The encapsulation or conjugation of these antifolate analogues into various nanocarriers can improve their solubility, stability, and cellular uptake, while also providing opportunities for targeted delivery. scivisionpub.compharmaexcipients.com

Several types of nanocarriers have been extensively studied for the delivery of methotrexate and could be adapted for 2-desamino analogues:

Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. scivisionpub.com Folate-targeted liposomes, where folic acid is attached to the liposome (B1194612) surface, have been shown to enhance the delivery of methotrexate to cancer cells that overexpress the folate receptor. mdpi.com This approach could be directly applied to this compound to improve its targeted delivery and cellular uptake in research models. mdpi.com

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate the drug. nih.gov These nanoparticles can be surface-functionalized with targeting ligands, such as folic acid, to direct them to specific cells. tandfonline.com The use of polymeric micelles has been shown to enhance the cytotoxicity of methotrexate and increase its intracellular delivery. researchgate.net

Gold Nanoparticles: Gold nanoparticles offer a stable platform for drug delivery. Methotrexate-conjugated gold nanoparticles have demonstrated enhanced anticancer activity and cellular uptake in breast cancer cells, particularly in those with resistance to free methotrexate due to impaired transport. nih.gov This suggests that such a strategy could be effective for delivering 2-desamino analogues as well.

Micelle-like Nanoparticles: Cationic micelle-like nanoparticles have been explored for the delivery of methotrexate, showing improved anticancer efficacy. mdpi.com These systems can enhance the bioavailability of the drug and facilitate its accumulation in tumor sites. mdpi.com

The integration of this compound and its analogues with these nanotechnologies in research models could provide a powerful tool to study their mechanisms of action and to develop more effective therapeutic strategies. By overcoming limitations in cellular transport and enabling targeted delivery, nanotechnology holds the potential to unlock the full therapeutic promise of these novel antifolates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.